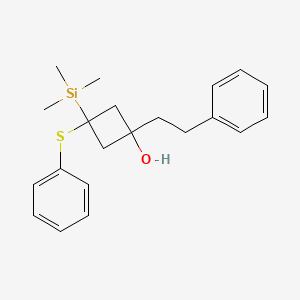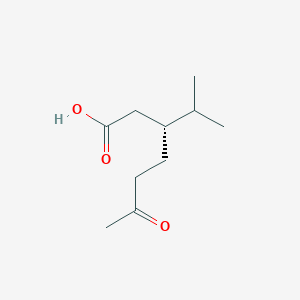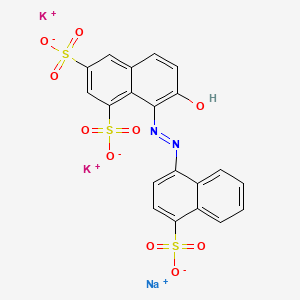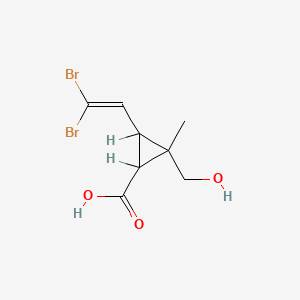![molecular formula C22H12N2O4S2 B14420992 S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate CAS No. 80292-80-4](/img/structure/B14420992.png)
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate: is a complex organic compound characterized by the presence of benzoxazole rings and thioester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate typically involves the reaction of benzoxazole derivatives with benzene-1,3-dicarbothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzoxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic effects.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate may be used in the development of new materials with specific properties, such as optical brighteners or fluorescent dyes.
Mécanisme D'action
The mechanism of action of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate involves its interaction with molecular targets through its benzoxazole rings and thioester functionalities. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Bis(1,3-benzoxazol-2-yl) disulfide: Similar in structure but contains disulfide bonds instead of thioester functionalities.
Bis(1,3-benzothiazol-2-yl) disulfide: Contains benzothiazole rings instead of benzoxazole rings.
Uniqueness: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is unique due to its combination of benzoxazole rings and thioester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
80292-80-4 |
|---|---|
Formule moléculaire |
C22H12N2O4S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-S,3-S-bis(1,3-benzoxazol-2-yl) benzene-1,3-dicarbothioate |
InChI |
InChI=1S/C22H12N2O4S2/c25-19(29-21-23-15-8-1-3-10-17(15)27-21)13-6-5-7-14(12-13)20(26)30-22-24-16-9-2-4-11-18(16)28-22/h1-12H |
Clé InChI |
GCJOIFMJGMSGNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)C(=O)SC4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



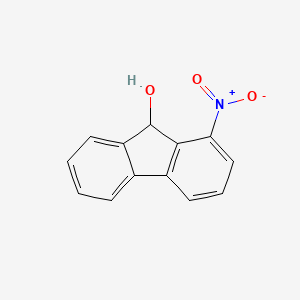
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
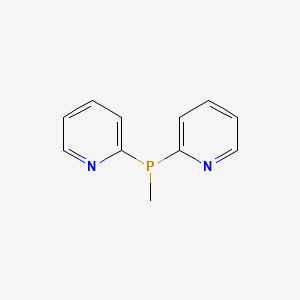
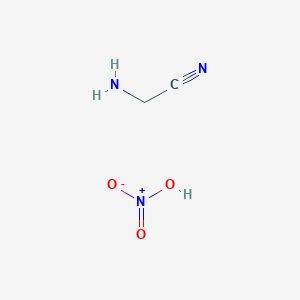
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)


